molecular formula C18H26ClN5O B7639911 5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride

5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride

Cat. No. B7639911
M. Wt: 363.9 g/mol
InChI Key: NDWFAAVBMNTEPV-UHFFFAOYSA-N
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Description

5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride, also known as ML204, is a small molecule inhibitor that targets the ion channel TRPC4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, such as hypertension, cardiac hypertrophy, and chronic pain.

Mechanism of Action

5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride targets the ion channel TRPC4, which is a member of the transient receptor potential (TRP) family of ion channels. TRPC4 is involved in regulating various physiological processes, such as blood pressure, cardiac hypertrophy, and pain sensation. This compound binds to the pore-forming region of the TRPC4 channel, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In hypertension, this compound has been shown to decrease blood pressure by inhibiting the TRPC4 channel. In cardiac hypertrophy, this compound has been shown to decrease the size of cardiomyocytes by inhibiting the TRPC3 and TRPC6 channels. In chronic pain, this compound has been shown to decrease pain sensation by inhibiting the TRPC5 channel.

Advantages and Limitations for Lab Experiments

5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to use in in vitro and in vivo experiments. Another advantage is that it has a high specificity for the TRPC4, TRPC3, TRPC6, and TRPC5 channels, which allows for targeted inhibition. One limitation is that it has a low solubility in water, which can make it difficult to use in some experiments. Another limitation is that it has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the development of more potent and selective TRPC inhibitors could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride involves several steps, including the condensation of 4-amino-1-methylpiperidine with 2-bromo-1-phenylpropane, followed by the reaction of the resulting intermediate with 1,2,4-triazole-3-carboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, cardiac hypertrophy, and chronic pain. In hypertension, this compound has been shown to inhibit the TRPC4 channel, which is involved in regulating blood pressure. In cardiac hypertrophy, this compound has been shown to inhibit the TRPC3 and TRPC6 channels, which are involved in the development of cardiac hypertrophy. In chronic pain, this compound has been shown to inhibit the TRPC5 channel, which is involved in the development of neuropathic pain.

properties

IUPAC Name

5-methyl-1-piperidin-4-yl-N-(2-propylphenyl)triazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O.ClH/c1-3-6-14-7-4-5-8-16(14)20-18(24)17-13(2)23(22-21-17)15-9-11-19-12-10-15;/h4-5,7-8,15,19H,3,6,9-12H2,1-2H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWFAAVBMNTEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3CCNCC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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